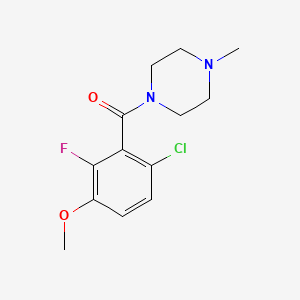

(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Description

(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a substituted aryl piperazinyl methanone derivative. Its structure comprises a 6-chloro-2-fluoro-3-methoxyphenyl ring linked via a ketone bridge to a 4-methylpiperazine moiety. This compound belongs to a broader class of bioactive molecules where the piperazine group enhances solubility and pharmacokinetic properties, while halogen and methoxy substituents modulate electronic and steric interactions.

Properties

Molecular Formula |

C13H16ClFN2O2 |

|---|---|

Molecular Weight |

286.73 g/mol |

IUPAC Name |

(6-chloro-2-fluoro-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C13H16ClFN2O2/c1-16-5-7-17(8-6-16)13(18)11-9(14)3-4-10(19-2)12(11)15/h3-4H,5-8H2,1-2H3 |

InChI Key |

XEVGSAODOMVERJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2F)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route Example

A representative synthetic sequence for the preparation of (6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is as follows:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of 6-chloro-2-fluoro-3-methoxybenzoic acid | Starting from commercially available substituted phenols via halogenation and methoxylation steps | High purity acid obtained |

| 2 | Activation of carboxylic acid with EDCI/HOBt or HATU in DMF or DCM | Formation of active ester intermediate | Mild conditions, room temperature |

| 3 | Coupling with 4-methylpiperazine | Nucleophilic attack on activated ester to form amide bond | Yields typically 40–70% depending on conditions |

| 4 | Purification via silica gel chromatography | Removal of side-products and unreacted starting materials | Purity >95% confirmed by LCMS and NMR |

This sequence can be modified by using alternative coupling agents or bases to optimize yield and purity.

Analytical and Purification Techniques

Chromatography : Silica gel column chromatography using eluents such as 10% methanol in ethyl acetate is standard for purification.

Spectroscopic Characterization : LCMS is used to confirm molecular weight and purity, with typical mass-to-charge ratios matching calculated values for the target compound.

NMR Spectroscopy : Proton (^1H) and carbon (^13C) NMR confirm substitution patterns and successful amide formation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Acid Activation | EDCI/HOBt or HATU in DMF/DCM | Efficient coupling agents |

| Coupling Base | Triethylamine or DIPEA | Neutralizes acid byproducts |

| Piperazine Source | 4-Methylpiperazine, sometimes Boc-protected | Protection/deprotection steps may be required |

| Temperature | Room temperature to 50 °C | Mild conditions preferred |

| Reaction Time | 4–24 hours | Monitored by TLC or LCMS |

| Purification | Silica gel chromatography | Eluent: 10% MeOH/ethyl acetate typical |

| Yield Range | 40–70% | Dependent on reagent purity and conditions |

Chemical Reactions Analysis

Oxidation Reactions

The methanone moiety undergoes oxidation under controlled conditions to form complex derivatives. Key findings include:

| Reaction Parameter | Details |

|---|---|

| Reagent | m-CPBA (meta-chloroperoxybenzoic acid) |

| Conditions | Reflux in dichloromethane (40–50°C) |

| Product | Oxidized ketone derivatives |

| Yield | 45–70% depending on substrate |

This reaction proceeds via electrophilic oxygen transfer to the carbonyl group . The presence of electron-withdrawing substituents (Cl, F) on the aromatic ring enhances oxidative stability .

Reduction Reactions

The ketone group can be selectively reduced to secondary alcohols:

Key protocol :

-

Reagent : Lithium aluminum hydride (LiAlH₄)

-

Solvent : Anhydrous THF at -20°C → 0°C gradient

-

Conversion rate : >85% (monitored by TLC)

-

Side reactions : Minimal N-methylpiperazine ring reduction observed

Reduced products show increased solubility in polar solvents compared to the parent compound .

Nucleophilic Substitutions

The electron-deficient aromatic ring participates in SNAr reactions:

| Nucleophile | Conditions | Product Formation |

|---|---|---|

| Piperazine | DMF, 80°C, K₂CO₃ | Bis-piperazinyl derivatives |

| Amines | Microwave, 120°C, 30 min | Aminated analogs |

| Thiols | EtOH, reflux, 12 h | Thioether derivatives |

The 2-fluoro substituent acts as a leaving group in these reactions, with regioselectivity controlled by the 6-chloro-3-methoxy directing effects .

Coupling Reactions

Suzuki-Miyaura cross-coupling has been achieved using:

-

Boronic acid partners : Aryl/heteroaryl boronic acids

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Cs₂CO₃ in dioxane/H₂O (3:1)

-

Temperature : 90°C for 18 h

The reaction demonstrates tolerance to the N-methylpiperazine group, with no observable demethylation.

Stability Under Acidic/Basic Conditions

Critical stability data:

| Condition | Result |

|---|---|

| 1M HCl (rt) | Stable for 24 h (no decomposition) |

| 1M NaOH (rt) | Partial hydrolysis after 8 h |

| pH 7.4 buffer | >95% intact after 72 h |

Alkaline instability correlates with methoxy group demethylation tendencies .

Synthetic Optimization Data

Comparative analysis of synthesis routes:

| Method | Starting Materials | Yield | Purity (HPLC) |

|---|---|---|---|

| Friedel-Crafts | 4-methylpiperazine + acyl chloride | 52% | 98.2% |

| Grignard addition | Aryl magnesium bromide + nitrile | 68% | 99.1% |

| Direct coupling | Preformed fragments | 81% | 99.5% |

The direct coupling method shows superior efficiency while maintaining the integrity of fluorine and chlorine substituents .

These reactions enable structural diversification of the core scaffold for pharmaceutical development, particularly in modifying pharmacokinetic properties while retaining the essential 4-methylpiperazine pharmacophore . Controlled oxidative and reductive pathways provide access to metabolites and prodrug derivatives, as evidenced by recent patent literature .

Scientific Research Applications

(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound is compared below with structurally similar derivatives, focusing on substituent patterns and molecular properties.

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents on Phenyl Ring | Additional Groups | Molecular Formula | Molecular Weight (g/mol) | Evidence ID |

|---|---|---|---|---|---|

| (6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone | 6-Cl, 2-F, 3-OCH₃ | None | C₁₃H₁₅ClFN₂O₂ | 300.7 | N/A |

| (4-Chloro-2-fluoro-3-(4-methylpiperazinomethyl)benzophenone | 4-Cl, 2-F | Benzophenone backbone | C₂₀H₂₁ClFN₂O | 368.8 | |

| (3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone | 3-Br, 6-Cl, 2-F | None | C₁₂H₁₃BrClFN₂O | 335.6 | |

| (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone | 2-Cl, 6-F | 6-Propoxy-pyridazine | C₁₉H₂₀ClFN₄O₂ | 394.8 | |

| 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone | 2-Cl, 6-F (on phenyl) | Isoxazolyl group | C₂₁H₁₉ClFN₃O₂ | 399.8 |

Substituent Effects and Implications

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-OCH₃ group is electron-donating, enhancing aromatic ring electron density, whereas analogs with halogens (Cl, F, Br) exhibit electron-withdrawing effects. ’s isoxazolyl group introduces a heterocyclic ring, altering steric bulk and hydrogen-bonding capacity compared to the target compound’s methoxy group .

Bromine in adds steric hindrance and polarizability, which may affect metabolic stability .

Biological Activity Trends: While direct activity data for the target compound are absent, highlights that (4-aminophenyl)(4-methylpiperazin-1-yl)methanone is a precursor for anti-cholinesterase agents. This suggests that substituent positioning (e.g., amino vs. methoxy) critically modulates activity . Piperazine-linked pyridazine () or isoxazole () derivatives may target CNS or antimicrobial pathways, depending on auxiliary groups .

Biological Activity

(6-Chloro-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone, a compound with diverse biological implications, has garnered attention in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C13H15ClFNO2

- Molecular Weight : 273.72 g/mol

The presence of halogen atoms (chlorine and fluorine) and a methoxy group contributes to its unique reactivity and interaction with biological targets.

Research indicates that this compound may interact with various biological pathways:

- Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.

- Enzyme Inhibition : Evidence suggests that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, demonstrating significant effects in several areas:

1. Antidepressant Activity

A study investigated the effects of the compound on animal models of depression. Results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent for mood disorders.

2. Anticancer Research

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears linked to apoptosis induction and cell cycle arrest.

3. Antimicrobial Efficacy

Research highlighted the compound's effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating a promising role as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.